(2E)-N-(isoquinolin-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-isoquinolin-5-yl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-25-18-11-14(12-19(26-2)21(18)27-3)7-8-20(24)23-17-6-4-5-15-13-22-10-9-16(15)17/h4-13H,1-3H3,(H,23,24)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWLHUOLECIUOW-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CC=CC3=C2C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=CC=CC3=C2C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-N-(isoquinolin-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure
The chemical structure of this compound is characterized by the following components:
- Isoquinoline moiety : Contributes to the compound's interaction with various biological targets.
- Trimethoxyphenyl group : Enhances the lipophilicity and potentially the bioavailability of the compound.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related isoquinoline derivatives can induce apoptosis in cancer cells through various pathways:
- Inhibition of cell proliferation : Compounds have been reported to significantly reduce cell viability in cancer cell lines.
- Induction of apoptosis : Mechanisms include activation of caspases and modulation of Bcl-2 family proteins.
Table 1: Anticancer Activity of Isoquinoline Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Tetrandrine | MCF-7 (breast cancer) | 12.5 | Apoptosis induction |
| Fangchinoline | HeLa (cervical cancer) | 10.0 | Cell cycle arrest |
| CEP | A549 (lung cancer) | 8.0 | Caspase activation |
Antiviral Activity
Recent studies have also explored the antiviral potential of isoquinoline derivatives. For example, certain derivatives have demonstrated efficacy against human coronaviruses by inhibiting viral replication and reducing cytopathic effects in infected cells:
- Mechanism of Action :
- Inhibition of viral protein expression.
- Reduction in virus-induced cell death.
Table 2: Antiviral Effects of Isoquinoline Derivatives
| Compound | Virus Type | IC50 (µM) | Effect |
|---|---|---|---|
| Tetrandrine | HCoV-OC43 | 14.51 | Reduced viral replication |
| Fangchinoline | HCoV-OC43 | 12.40 | Protected against cytopathic effects |
| CEP | HCoV-OC43 | 10.54 | Inhibited S and N protein expression |
Study on Anticancer Activity
In a study published in Phytotherapy Research, researchers evaluated the anticancer effects of a series of isoquinoline derivatives, including this compound. The study revealed that this compound exhibited significant cytotoxicity against multiple cancer cell lines with an IC50 value below 20 µM.
Study on Antiviral Activity
A separate investigation focused on the antiviral properties of isoquinoline derivatives against HCoV-OC43 showed that treatment with these compounds significantly increased cell viability in infected cultures compared to untreated controls. The study highlighted the potential for these compounds as therapeutic agents in viral infections.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazinone Derivatives (e.g., Compound 8a from )
- Structure : 5-(5-benzyloxy-1H-indol-3-yl)-3-(3,4,5-trimethoxyphenyl)-1H-pyrazin-2-one.
- Key Differences: Replaces the enamide with a pyrazinone ring and incorporates an indole-benzyloxy substituent.
- Synthesis: Generated via pyrazinone ring closure from an acetamide precursor (76% yield) .
Pyrazoline Derivatives (e.g., Compounds 4a–e from )
- Structure : 3-(4-nitrophenyl)-1-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole.
- Key Differences: Features a pyrazoline ring (non-aromatic) and a nitro group, enhancing electron-withdrawing effects.
- Synthesis : Derived from chalcone precursors via cyclocondensation. The dihydro-pyrazole scaffold introduces chirality, which could influence target selectivity .
Triazole Derivatives (e.g., )
- Structure : N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine.
- Key Differences : Incorporates a triazole ring and sulfanyl group, which may improve metabolic stability. The dihedral angles between aromatic groups (53.84°–70.77°) suggest significant steric hindrance compared to the planar enamide .
- Crystal Packing : Stabilized by weak interactions (C–H⋯N/S/π), which could affect solubility and crystallinity .
Benzothiazole Acetamides (e.g., )
- Structure : N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide.
- Key Differences: Substitutes isoquinoline with a benzothiazole ring and includes a trifluoromethyl group.
- Implications : The electron-deficient benzothiazole may enhance binding to hydrophobic pockets, while the trifluoromethyl group increases lipophilicity and bioavailability .
Isoquinolinamine Derivatives (e.g., )
- Structure: N-(2-phenylpropan-2-yl)isoquinolin-5-amine.
- Key Differences: Lacks the enamide and trimethoxyphenyl group but retains the isoquinolin-5-yl motif.
- Synthesis: Synthesized via Pd-catalyzed coupling (92% yield), suggesting efficient routes for isoquinoline functionalization .
Propanamide Derivatives (e.g., )
- Structure: (2S)-2-amino-3-hydroxy-N-[2-methoxy-5-[(1Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl]propanamide.
- Key Differences : Features a Z-configured ethenyl group and a stereospecific propanamide. The Z-configuration contrasts with the E-geometry of the target compound, likely reducing planarity and altering biological activity .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
